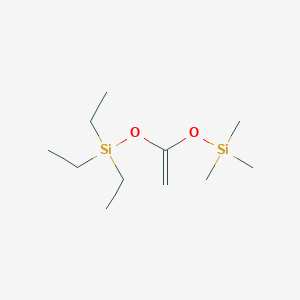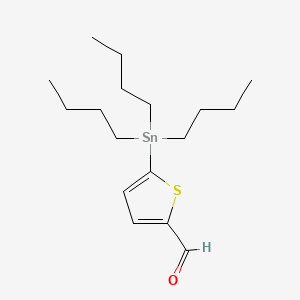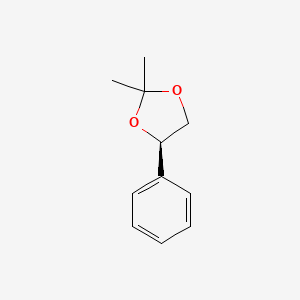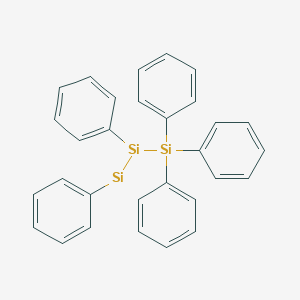
N-(2,4-dibromophenyl)acetamide;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dibromophenyl)acetamide;phosphoric acid is a compound with the molecular formula C8H7Br2NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, an acetamide group, and phosphoric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)acetamide typically involves the bromination of acetanilide. The reaction is carried out by treating acetanilide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions are carefully controlled to ensure the selective bromination at the 2 and 4 positions of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dibromophenyl)acetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of phosphoric acid in the reaction mixture helps in maintaining the acidity and promoting the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dibromophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as arylboronic acids in the presence of palladium catalysts.
Oxidation Reactions: The acetamide group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki coupling reactions with arylboronic acids.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted phenylacetamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dibromophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,4-dibromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The acetamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phosphoric acid component can participate in phosphorylation reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-dibromophenyl)acetamide: Similar structure but with bromine atoms at different positions.
N-(3,4-dibromophenyl)acetamide: Another isomer with bromine atoms at the 3 and 4 positions.
N-(2,4-dichlorophenyl)acetamide: Similar compound with chlorine atoms instead of bromine.
Uniqueness
N-(2,4-dibromophenyl)acetamide is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with other molecules. The presence of phosphoric acid also adds to its distinct properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
143608-06-4 |
|---|---|
Molekularformel |
C8H10Br2NO5P |
Molekulargewicht |
390.95 g/mol |
IUPAC-Name |
N-(2,4-dibromophenyl)acetamide;phosphoric acid |
InChI |
InChI=1S/C8H7Br2NO.H3O4P/c1-5(12)11-8-3-2-6(9)4-7(8)10;1-5(2,3)4/h2-4H,1H3,(H,11,12);(H3,1,2,3,4) |
InChI-Schlüssel |
ALBJUHJBNNWHTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)Br.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)


![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)


![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)




![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
